REACTION_CXSMILES
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[CH:1]([NH:3][CH:4]1[C:12]2[CH:11]=[CH:10][S:9][C:8]=2[C:7](=[O:13])[CH2:6][CH2:5]1)=O.C(Cl)Cl>C(N(CC)CC)C>[O:13]=[C:7]1[C:8]2[S:9][CH:10]=[CH:11][C:12]=2[CH:4]([N+:3]#[C-:1])[CH2:5][CH2:6]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(=O)NC1CCC(C=2SC=CC21)=O
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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5.95 g
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Phosgene is then bubbled into the solution at 15° C
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Type
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CUSTOM
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Details
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an exothermic reaction
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Type
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CUSTOM
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Details
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drops to 30° C
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Type
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CUSTOM
|
Details
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The flow of phosgene is terminated
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Type
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CUSTOM
|
Details
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nitrogen is then bubbled into the solution for about 20 minutes
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Duration
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20 min
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |